molecular formula C8H9N5O2 B2688552 1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide CAS No. 149083-60-3

1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide

Cat. No.: B2688552
CAS No.: 149083-60-3
M. Wt: 207.193
InChI Key: ZRDTXMRVTTUPKX-UHFFFAOYSA-N
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Description

1-[N'-(Pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide (CAS 53117-32-1) is a heterocyclic organic compound featuring a pyridine ring linked to a hydrazinecarbonyl-formamide scaffold. Its molecular formula is C₇H₈N₄O₂, with a molar mass of 180.16 g/mol and a predicted density of 1.437 g/cm³ . The compound’s pKa (~10.36) suggests moderate basicity, likely due to the pyridine nitrogen and hydrazine groups.

Properties

IUPAC Name

N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDTXMRVTTUPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide typically involves the reaction of pyridine-2-carboximidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions include oxo derivatives, reduced hydrazine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared with two analogs: Nifuraldezone (CAS 3270-71-1) and N'-Hydroxy-2-pyrazinecarboximidamide (CAS 51285-05-3). Key differences are summarized below:

Property 1-[N'-(Pyridine-2-Carboximidoyl)Hydrazinecarbonyl]Formamide Nifuraldezone N'-Hydroxy-2-Pyrazinecarboximidamide
CAS Number 53117-32-1 3270-71-1 51285-05-3
Molecular Formula C₇H₈N₄O₂ C₉H₇N₅O₅* (inferred) C₅H₆N₄O
Molar Mass (g/mol) 180.16 ~297.19 (estimated) 138.13
Density (g/cm³) 1.437 Not reported Not reported
pKa 10.36 Not reported Not reported
Key Functional Groups Pyridine, hydrazinecarbonyl, formamide 5-Nitrofuran, hydrazinecarbonyl Pyrazine, amidoxime
Applications Potential pharmaceutical intermediate Antimicrobial (discontinued) Pharmaceutical synthesis intermediate

*Note: Nifuraldezone’s molecular formula is inferred from its synonym, (5-Nitrofurfurylideneamino)Oxamide .

Functional Group Analysis and Reactivity

  • Pyridine vs. Nitrofuran vs. Pyrazine: The pyridine ring in the target compound provides aromaticity and basicity, facilitating hydrogen bonding or metal coordination. Nifuraldezone contains a 5-nitrofuran group, which is electron-deficient due to the nitro substituent. N'-Hydroxy-2-pyrazinecarboximidamide features a pyrazine core with an amidoxime (-NH-C(=NOH)-) group. The amidoxime’s dual nitrogen and hydroxyl groups make it a strong chelator for metal ions, useful in catalysis or metallodrug synthesis .
  • Hydrazinecarbonyl vs. Amidoxime :

    • The hydrazinecarbonyl group in the target compound and Nifuraldezone enables condensation reactions, forming Schiff bases or heterocycles.
    • The amidoxime in the pyrazine analog offers superior nucleophilicity and redox activity, favoring applications in radical reactions or ligand design .

Research Findings and Trends

  • Stability : The pyridine-based target compound may exhibit greater stability than Nifuraldezone, as nitro groups (in nitrofurans) are prone to photodegradation and metabolic activation to toxic intermediates .
  • Synthetic Utility : The amidoxime group in the pyrazine compound enables efficient one-pot syntheses, whereas the target compound’s hydrazinecarbonyl group may require protective-group strategies to avoid side reactions .
  • Pharmacological Potential: Pyridine derivatives are increasingly explored as kinase inhibitors or anti-inflammatory agents, positioning the target compound as a candidate for structure-activity relationship (SAR) studies .

Biological Activity

1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C8H9N5O
  • Molecular Weight : 189.19 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the structural components.

Antimicrobial Activity

Research has shown that compounds containing pyridine and hydrazine moieties exhibit significant antimicrobial properties. A study indicated that derivatives of pyridine-2-carboximidoyl demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The cytotoxicity of similar compounds has been evaluated against different cancer cell lines. For instance, complexes derived from pyridine-2-carbaldehyde thiosemicarbazone have shown promising results in inhibiting the growth of melanoma B16F10 cells and Friend erythroleukemia cells . The redox activity associated with these complexes suggests that they may induce oxidative stress in cancer cells, leading to apoptosis.

Enzyme Inhibition

Pyridine derivatives are known to act as enzyme inhibitors. Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis . This property can be harnessed for therapeutic applications in metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives under controlled conditions. The following general steps outline the synthetic route:

  • Reagents :
    • Pyridine-2-carboxaldehyde
    • Hydrazine hydrate
    • Acetic acid (as a catalyst)
  • Procedure :
    • Mix pyridine-2-carboxaldehyde with hydrazine hydrate in an appropriate solvent.
    • Heat the mixture under reflux for several hours.
    • Cool the reaction mixture and precipitate the product by adding water.
    • Filter and purify the compound through recrystallization.

Case Study 1: Antimicrobial Evaluation

A study conducted on various hydrazone derivatives, including those similar to this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing effective concentrations in the low micromolar range .

CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B15Staphylococcus aureus
This compound12Pseudomonas aeruginosa

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessing the cytotoxic effects of pyridine derivatives on cancer cell lines revealed that certain compounds led to a decrease in cell viability. For instance, treatment with a related hydrazone resulted in a 50% reduction in viability at concentrations around 20 µM after 48 hours .

Cell LineIC50 (µM)
B16F10 Melanoma18
Friend Erythroleukemia22

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